![molecular formula C14H19N3O B2730825 2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile CAS No. 2200611-77-2](/img/structure/B2730825.png)
2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile, also known as DMACN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMACN is a pyridine derivative that has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. In
科学的研究の応用
Synthetic Chemistry Applications
Pyridine derivatives, including compounds related to “2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile”, have been extensively used in synthetic chemistry for the preparation of diverse molecular structures. The synthesis of these compounds involves various chemical reactions that allow for the construction of complex molecules with potential biological and material applications. For example, the efficient synthesis of novel systems derived from the reaction of pyridine derivatives with sodium hydroxide and DMF-DMA has been reported, showcasing their role in generating biologically active compounds with antimicrobial and antitumor activities (El-Shaaer, 2013).
Optical and Electronic Properties
The optical properties of pyridine derivatives are of significant interest for applications in material science and photophysics. Studies have explored the fluorescence spectra of these compounds in various solvents, providing insights into the effects of substituents on their emission spectra. Such research contributes to the understanding of the photophysical properties of pyridine derivatives, which can be applied in the development of new optical materials and sensors (Cetina et al., 2010).
Catalysis
Pyridine derivatives are also employed as ligands in catalysis, facilitating various chemical transformations. The synthesis and application of iron(II) complexes containing pyridine and dimethylamine donors exemplify the use of such compounds in alkane oxidation catalysis. This highlights their role in enhancing the efficiency and selectivity of catalytic processes, which is crucial for the development of environmentally friendly and sustainable chemical reactions (Britovsek et al., 2005).
特性
IUPAC Name |
2-[4-(dimethylamino)cyclohexyl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17(2)12-5-7-13(8-6-12)18-14-11(10-15)4-3-9-16-14/h3-4,9,12-13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBWVTNBEQFVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

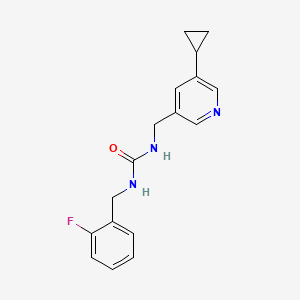

![3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2730747.png)

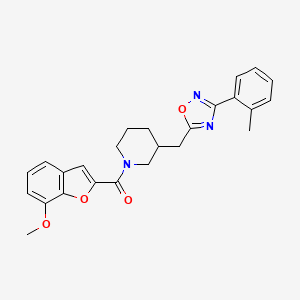
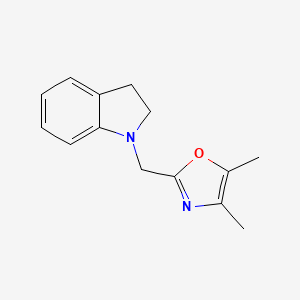
![7-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2730752.png)
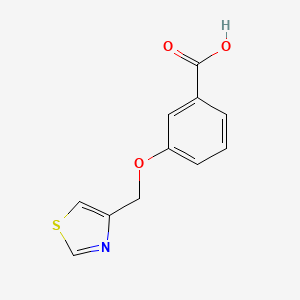
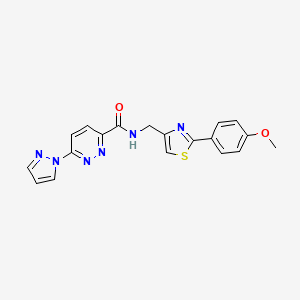
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)
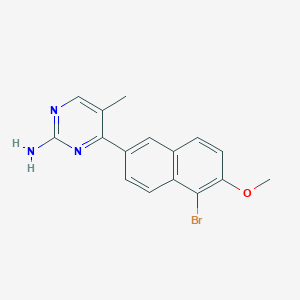
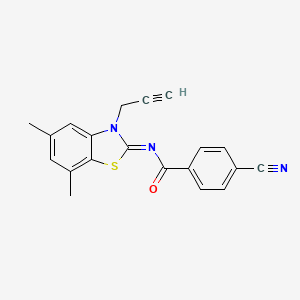
![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)
